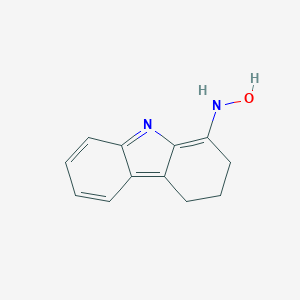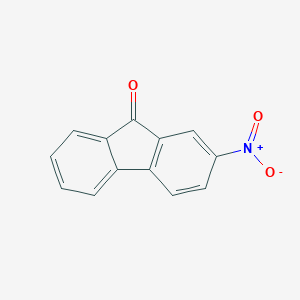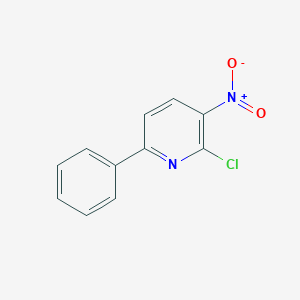![molecular formula C16H16N2O3S B187357 N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide CAS No. 65069-48-9](/img/structure/B187357.png)
N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide, commonly referred to as DMCB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMCB is a thioamide derivative of benzamide and is known for its ability to interact with various biological targets, making it a promising candidate for a wide range of research applications.
作用机制
The exact mechanism of action of DMCB is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. DMCB has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. Additionally, DMCB has been shown to interact with the dopamine D2 receptor, which is involved in the regulation of dopamine signaling in the brain.
Biochemical and Physiological Effects:
DMCB has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit the activity of HDAC and interact with the dopamine D2 receptor, DMCB has been shown to induce apoptosis (cell death) in cancer cells and reduce inflammation in the brain. Additionally, DMCB has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the primary advantages of DMCB for use in lab experiments is its ability to interact with multiple biological targets. This makes it a versatile tool for studying various biological processes. Additionally, DMCB is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of DMCB is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research involving DMCB. One area of interest is in the development of DMCB-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of DMCB and its potential interactions with other biological targets. Finally, there is potential for the development of new synthetic methods for DMCB that could improve its efficiency and reduce its cost.
合成方法
DMCB can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxyaniline with thionyl chloride to form 3,4-dimethoxyphenyl isothiocyanate. This intermediate is then reacted with benzamide to form DMCB. The synthesis of DMCB is a relatively straightforward process that can be carried out using standard laboratory techniques.
科学研究应用
DMCB has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is in the field of cancer research, where DMCB has been shown to inhibit the growth of various cancer cell lines. Additionally, DMCB has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
65069-48-9 |
|---|---|
产品名称 |
N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide |
分子式 |
C16H16N2O3S |
分子量 |
316.4 g/mol |
IUPAC 名称 |
N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C16H16N2O3S/c1-20-13-9-8-12(10-14(13)21-2)17-16(22)18-15(19)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,17,18,19,22) |
InChI 键 |
LWPVPLGFIBUYGL-UHFFFAOYSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)NC(=NC(=O)C2=CC=CC=C2)S)OC |
SMILES |
COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)OC |
规范 SMILES |
COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B187285.png)








